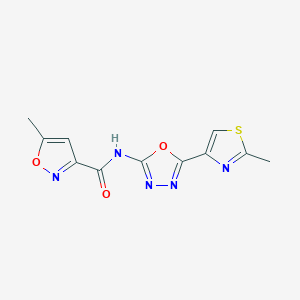![molecular formula C16H16N4O2 B2783537 N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide CAS No. 341967-04-2](/img/structure/B2783537.png)
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide is a fascinating chemical compound of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide typically involves a multi-step process. Initially, the key intermediate, 3-cyano-4-(dimethylamino)-2-pyridinyl, is prepared through nitration of 2,4-dimethylpyridine, followed by reduction and cyanation reactions. This intermediate is then reacted with 4-hydroxyaniline under controlled conditions to form the desired compound.
Key reaction conditions include:
Temperature: 50-70°C
Solvent: Dimethylformamide (DMF)
Catalyst: Triethylamine
Industrial Production Methods: For industrial-scale production, continuous flow processes can be employed to enhance efficiency and yield. These methods involve automated mixing and reaction chambers to maintain optimal conditions throughout the synthesis process. The use of high-throughput screening techniques ensures consistent quality and reduces production costs.
Analyse Des Réactions Chimiques
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of corresponding N-oxides and other oxidative by-products.
Reduction: Under reductive conditions, such as hydrogenation in the presence of palladium catalysts, the cyano group can be reduced to an amino group.
Substitution: this compound is amenable to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides, leading to various substituted derivatives.
Applications De Recherche Scientifique
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: In synthetic chemistry, it serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure enables the development of new compounds with potential use in various industries.
Biology: In biological research, this compound is investigated for its potential biological activities. It exhibits properties that may be useful in studying enzyme interactions and cellular processes.
Medicine: Preliminary studies suggest potential medicinal applications, particularly in the development of novel therapeutic agents for diseases involving abnormal cellular signaling pathways.
Industry: Industrially, this compound is used as a precursor for specialty chemicals and materials, contributing to the production of advanced polymers and coatings.
Mécanisme D'action
The exact mechanism by which N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide exerts its effects is still under investigation. its structure suggests interactions with specific molecular targets, such as enzymes or receptors involved in key biological pathways. By binding to these targets, it may modulate their activity, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-{[3-cyano-2-pyridyl]oxy}phenyl)acetamide
4-(4-{[3-cyano-4-(dimethylamino)pyridin-2-yl]oxy}phenyl)acetamide
These compounds share structural similarities but differ in specific functional groups, influencing their reactivity and potential applications. The presence of the dimethylamino group in this compound provides unique electronic and steric effects, distinguishing it from its analogs.
Propriétés
IUPAC Name |
N-[4-[3-cyano-4-(dimethylamino)pyridin-2-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)19-12-4-6-13(7-5-12)22-16-14(10-17)15(20(2)3)8-9-18-16/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSHTKHZRBSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)


![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)
![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2783470.png)
amine hydrochloride](/img/structure/B2783471.png)

![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)

![6-{7-azabicyclo[2.2.1]heptan-7-yl}-9H-purine](/img/structure/B2783476.png)
